N,N-Dimethyl-beta-isobutylphenethylamine
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Overview
Description
N,N-Dimethyl-beta-isobutylphenethylamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenethylamine backbone with a dimethylamino group and an isobutyl group attached to the beta carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-isobutylphenethylamine typically involves the alkylation of phenethylamine with isobutyl bromide, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The dimethylation step can be achieved using formaldehyde and formic acid or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-beta-isobutylphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
N,N-Dimethyl-beta-isobutylphenethylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential pharmacological effects, including its interaction with various biological targets, is ongoing.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-beta-isobutylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N,N-Dimethylpentylone: A novel stimulant and substituted cathinone with psychoactive effects similar to amphetamines.
Dimethylbenzylamine: An organic compound used as a catalyst for the formation of polyurethane foams and epoxy resins.
Uniqueness: N,N-Dimethyl-beta-isobutylphenethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenethylamine backbone with a dimethylamino group and an isobutyl group makes it a valuable compound for various research applications and synthetic methodologies.
Properties
CAS No. |
34543-52-7 |
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Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N,N,4-trimethyl-2-phenylpentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12(2)10-14(11-15(3)4)13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3 |
InChI Key |
AAMDDCNNSJTACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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